Cas no 2172087-08-8 (5-methyl-9-phenyl-1-oxa-4-azaspiro5.5undecane)
5-methyl-9-phenyl-1-oxa-4-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-9-phenyl-1-oxa-4-azaspiro5.5undecane
- 2172087-08-8
- EN300-1641790
- 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane
-
- Inchi: 1S/C16H23NO/c1-13-16(18-12-11-17-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3
- InChI Key: XAXKYPYSKZDUCF-UHFFFAOYSA-N
- SMILES: O1CCNC(C)C21CCC(C1C=CC=CC=1)CC2
Computed Properties
- Exact Mass: 245.177964357g/mol
- Monoisotopic Mass: 245.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
5-methyl-9-phenyl-1-oxa-4-azaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1641790-50mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 50mg |
$851.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-100mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 100mg |
$892.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-250mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 250mg |
$933.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-500mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 500mg |
$974.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-1000mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 1000mg |
$1014.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-2500mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 2500mg |
$1988.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-5000mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 5000mg |
$2940.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-10000mg |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 10000mg |
$4360.0 | 2023-09-22 | ||
| Enamine | EN300-1641790-0.05g |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 0.05g |
$851.0 | 2023-05-26 | ||
| Enamine | EN300-1641790-0.1g |
5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane |
2172087-08-8 | 0.1g |
$892.0 | 2023-05-26 |
5-methyl-9-phenyl-1-oxa-4-azaspiro5.5undecane Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-methyl-9-phenyl-1-oxa-4-azaspiro5.5undecane
Recent Advances in the Study of 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172087-08-8)
The compound 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172087-08-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique oxa-aza spiro framework, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug discovery and development.
One of the key advancements in the study of this compound is the development of novel synthetic routes that improve yield and purity. Researchers have reported a streamlined synthesis method that utilizes catalytic asymmetric reactions to achieve high enantiomeric purity, which is critical for its pharmacological activity. This methodological improvement not only enhances the scalability of production but also provides a foundation for the synthesis of analogous compounds with potential therapeutic benefits.
Pharmacological evaluations of 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane have revealed its activity as a modulator of specific neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for GABAergic and serotonergic receptors, indicating potential applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. These findings are supported by molecular docking studies that highlight the compound's ability to bind to key receptor sites with high specificity.
In addition to its neurological applications, recent research has explored the compound's potential in oncology. Studies have demonstrated that 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. These effects are thought to be mediated through the modulation of intracellular signaling pathways, although the exact mechanisms remain under investigation. The compound's selectivity for cancer cells over normal cells makes it a promising candidate for further development as an anticancer agent.
Despite these promising findings, challenges remain in the development of 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Researchers are currently exploring structural modifications to optimize the compound's pharmacokinetic and pharmacodynamic properties while minimizing adverse effects.
In conclusion, 5-methyl-9-phenyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172087-08-8) represents a versatile scaffold with significant potential in drug discovery. Its unique structural features and broad pharmacological activity make it a valuable subject of ongoing research. Future studies will likely focus on elucidating its mechanisms of action, optimizing its therapeutic profile, and advancing it through the drug development pipeline. The continued exploration of this compound and its derivatives holds promise for the discovery of novel treatments for a range of diseases.
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